molecular formula C16H13ClN2O B11057580 7-chloro-N-(4-methoxyphenyl)quinolin-4-amine CAS No. 6059-31-0

7-chloro-N-(4-methoxyphenyl)quinolin-4-amine

Cat. No.: B11057580
CAS No.: 6059-31-0
M. Wt: 284.74 g/mol
InChI Key: SCEGMVZBALJQBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Quinolinamine, 7-chloro-N-(4-methoxyphenyl)- is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline and its derivatives are known for their wide range of applications in medicinal chemistry, particularly due to their biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Quinolinamine, 7-chloro-N-(4-methoxyphenyl)- typically involves the functionalization of the quinoline ring. One common method is the nucleophilic aromatic substitution reaction. For instance, 4,7-dichloroquinoline can be reacted with 4-methoxyaniline under specific conditions to yield the desired compound . The reaction often requires a base such as potassium carbonate and a polar aprotic solvent like dimethylformamide (DMF) to facilitate the substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as using ultrasound irradiation, have been explored to improve the efficiency and environmental sustainability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Quinolinamine, 7-chloro-N-(4-methoxyphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Potassium carbonate, DMF, and 4-methoxyaniline.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride.

    Condensation: Aldehydes or ketones in the presence of an acid or base catalyst.

Major Products Formed

    Schiff Bases: Formed from condensation reactions with aldehydes or ketones.

    Oxidized/Reduced Derivatives: Depending on the specific redox conditions applied.

Scientific Research Applications

4-Quinolinamine, 7-chloro-N-(4-methoxyphenyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Quinolinamine, 7-chloro-N-(4-methoxyphenyl)- involves its interaction with specific molecular targets. For instance, in antimalarial applications, it may inhibit the heme polymerase enzyme in Plasmodium species, disrupting the parasite’s ability to detoxify heme . In anticancer research, it may interfere with DNA replication or repair mechanisms, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Quinolinamine, 7-chloro-N-(4-methoxyphenyl)- stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its methoxyphenyl group enhances its lipophilicity, potentially improving its bioavailability and efficacy in medicinal applications.

Properties

CAS No.

6059-31-0

Molecular Formula

C16H13ClN2O

Molecular Weight

284.74 g/mol

IUPAC Name

7-chloro-N-(4-methoxyphenyl)quinolin-4-amine

InChI

InChI=1S/C16H13ClN2O/c1-20-13-5-3-12(4-6-13)19-15-8-9-18-16-10-11(17)2-7-14(15)16/h2-10H,1H3,(H,18,19)

InChI Key

SCEGMVZBALJQBV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=C3C=CC(=CC3=NC=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.